Chiral Identity: (R)- vs. (S)-Enantiomer
The (R)-1-benzyl-3-dimethylaminopyrrolidine dihydrochloride possesses a single defined stereocenter at the C3 position of the pyrrolidine ring in the (R)-configuration [1]. The (S)-enantiomer, (3S)-1-benzyl-N,N-dimethyl-3-pyrrolidinamine dihydrochloride (ChemSpider ID: 86596040), is a distinct chemical entity with identical molecular formula but opposite three-dimensional spatial arrangement . These two compounds are diastereomeric in chiral environments and cannot be used interchangeably without altering the stereochemical outcome of the reaction or the biological activity of the resulting product.
| Evidence Dimension | Absolute stereochemistry |
|---|---|
| Target Compound Data | (R)-configuration; [α]D not specified in available vendor datasheets |
| Comparator Or Baseline | (S)-enantiomer; (S)-configuration |
| Quantified Difference | Enantiomeric; opposite three-dimensional spatial arrangement |
| Conditions | Structural identification by InChI and SMILES stereodescriptors |
Why This Matters
Procurement of the incorrect enantiomer yields a chemically distinct molecule that will not produce the same stereochemical outcome in asymmetric synthesis, potentially invalidating entire synthetic campaigns.
- [1] PubChem. (2026). (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine dihydrochloride. Isomeric SMILES: CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2.Cl.Cl. View Source
